H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH

Description

Chemical Identity and Structure

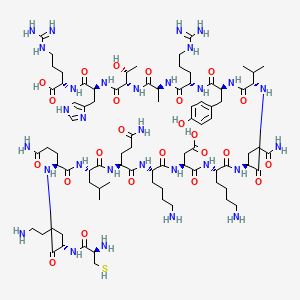

H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH is a synthetic 16-mer peptide corresponding to residues 28–42 of the GTP-binding protein Gs alpha subunit (Gαs) . Its sequence includes multiple charged residues (lysine, arginine, aspartic acid) and a terminal cysteine, which may facilitate interactions with other proteins or cellular membranes.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H144N30O24S/c1-42(2)35-58(110-75(130)55(25-28-63(91)119)106-71(126)50(15-7-10-30-86)102-69(124)49(89)40-140)77(132)108-54(24-27-62(90)118)74(129)103-52(17-9-12-32-88)73(128)111-61(38-65(121)122)80(135)104-51(16-8-11-31-87)72(127)107-56(26-29-64(92)120)76(131)114-66(43(3)4)81(136)112-59(36-46-20-22-48(117)23-21-46)78(133)105-53(18-13-33-98-84(93)94)70(125)101-44(5)68(123)115-67(45(6)116)82(137)113-60(37-47-39-97-41-100-47)79(134)109-57(83(138)139)19-14-34-99-85(95)96/h20-23,39,41-45,49-61,66-67,116-117,140H,7-19,24-38,40,86-89H2,1-6H3,(H2,90,118)(H2,91,119)(H2,92,120)(H,97,100)(H,101,125)(H,102,124)(H,103,129)(H,104,135)(H,105,133)(H,106,126)(H,107,127)(H,108,132)(H,109,134)(H,110,130)(H,111,128)(H,112,136)(H,113,137)(H,114,131)(H,115,123)(H,121,122)(H,138,139)(H4,93,94,98)(H4,95,96,99)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWUYMXGXNOIHF-PTXRCVSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H144N30O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2002.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can efficiently produce large quantities of peptides with high purity and yield. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Biochemical Properties

This peptide exhibits properties such as:

- Stability : The presence of cysteine allows for potential disulfide bond formation, enhancing stability.

- Biocompatibility : Its amino acid composition suggests favorable interactions with biological systems.

Drug Development

Peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH are being explored as therapeutic agents due to their specificity and lower toxicity compared to traditional small-molecule drugs.

Case Study: Anticancer Activity

Research indicates that similar peptides can inhibit tumor growth by targeting specific receptors involved in cancer progression. For example, cyclic peptides derived from similar sequences have shown cytotoxic effects against various cancer cell lines by disrupting critical signaling pathways involved in tumor survival and proliferation .

Tissue Engineering

The compound's structure suggests potential applications in tissue engineering, particularly in creating scaffolds for cell growth and tissue regeneration.

Case Study: Stem Cell Proliferation

Studies have demonstrated that peptides can enhance the adhesion and proliferation of stem cells on biomaterial surfaces. For instance, collagen-like peptides have been shown to significantly increase the attachment and growth of human mesenchymal stem cells, indicating that this compound could be similarly effective .

Immunomodulation

Peptides can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases or as adjuvants in vaccines.

Case Study: Immune Response Enhancement

Research has highlighted the potential of peptide-based immunomodulators to enhance vaccine efficacy by promoting a stronger immune response. Such peptides can activate specific immune pathways, leading to improved outcomes in vaccination strategies .

Table 1: Comparison of Peptide Applications

| Application Area | Description | Example Peptides |

|---|---|---|

| Drug Development | Targeting specific receptors in cancer therapy | Cyclic peptides |

| Tissue Engineering | Enhancing stem cell adhesion and proliferation | Collagen-like peptides |

| Immunomodulation | Modulating immune responses for better vaccine efficacy | Peptide-based immunomodulators |

Table 2: Summary of Case Studies

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to initiate signaling pathways.

Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Physicochemical Properties

- Purity : >95% (HPLC)

- Storage : Stable at -20°C in lyophilized form, protected from light and moisture .

Structural and Functional Comparisons

The peptide’s sequence and functional analogs can be categorized into three groups: cyclic peptides, Gln-containing dipeptides, and immunomodulatory peptides.

Key Differences

Stability :

- Cyclic peptides (e.g., cyclo-Cys-Arg-Lys-Asp-Val-Tyr-) exhibit superior protease resistance due to constrained structures, whereas the linear Gαs fragment may require stabilization via terminal cysteine or formulation additives .

- Short dipeptides (Ala-Gln) show rapid absorption but shorter half-lives compared to longer peptides .

Cyclic thymopentin analogs demonstrate direct immune activation (e.g., 2× higher IL-2 secretion vs. linear forms), while Gln dipeptides indirectly enhance antioxidant capacity (e.g., 30% increase in glutathione peroxidase activity) .

Applications: Gαs fragment: Research tool for studying G-protein-coupled receptor (GPCR) signaling . Ala-Gln dipeptide: Agricultural use in livestock feed to mitigate oxidative stress .

Biological Activity

H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH is a synthetic peptide that consists of 15 amino acids, featuring a unique sequence that may confer various biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biotechnology.

The molecular formula of this compound is with a molecular weight of approximately 2,045.3 g/mol . This peptide's structure includes both basic (Lys, Arg) and acidic (Asp, Gln) amino acids, which may influence its interactions with biological targets.

Biological Activities

The biological activities of peptides like this compound can vary widely based on their amino acid composition and sequence. Here are some notable activities associated with similar peptides:

- Antioxidant Activity : Peptides containing cysteine (Cys) are known for their antioxidant properties due to the presence of thiol groups that can scavenge free radicals .

- Antimicrobial Effects : Certain sequences have shown antimicrobial properties against various pathogens, which may be attributed to their ability to disrupt microbial membranes .

- ACE Inhibition : Peptides with specific sequences have been identified as angiotensin-converting enzyme (ACE) inhibitors, which are beneficial in managing hypertension . The presence of branched aliphatic amino acids at the N-terminus enhances this activity.

- Neuroprotective Effects : Some peptides have demonstrated neuroprotective effects, potentially through modulation of neuroinflammatory pathways or direct interaction with neuronal receptors .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various peptides derived from marine sources, highlighting that sequences similar to H-Cys-Lys-Gln-Leu exhibited significant free radical scavenging activity. The study reported an IC50 value indicating effective antioxidant potential at low concentrations .

Case Study 2: Antimicrobial Activity

Research published in Marine Drugs showed that peptides with sequences containing Arg and Lys displayed potent antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of cationic residues in enhancing membrane permeability and disrupting bacterial cell walls .

Case Study 3: ACE Inhibition

In a comparative analysis of peptide sequences, it was found that those with a high proportion of basic amino acids at the C-terminal exhibited stronger ACE inhibition compared to others. This suggests that the specific arrangement and type of amino acids in H-Cys-Lys-Gln-Leu could also contribute to similar ACE inhibitory effects .

Data Table: Biological Activities of Related Peptides

Q & A

Basic Research Questions

Q. How can the amino acid sequence of H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH be experimentally confirmed?

- Methodology :

Edman degradation for stepwise N-terminal sequencing.

Tandem mass spectrometry (MS/MS) to analyze fragmentation patterns and identify residue order.

Partial enzymatic hydrolysis (e.g., using trypsin or chymotrypsin) to generate overlapping fragments, resolving ambiguities in repetitive regions (e.g., Lys-rich segments).

- Critical Considerations : Validate results against synthetic standards and account for post-translational modifications using high-resolution mass spectrometry .

Q. What strategies minimize side products during solid-phase peptide synthesis (SPPS) of this peptide?

- Methodology :

Double coupling steps for sterically hindered residues (e.g., Cys, Gln).

Real-time monitoring via ninhydrin or Kaiser tests to assess coupling efficiency.

Orthogonal protection schemes : Fmoc for α-amino groups, Trt for Cys thiols, and tert-butyl for acidic side chains.

Purification : Reverse-phase HPLC under acidic conditions (0.1% TFA) with gradient elution to achieve >95% purity.

- Critical Considerations : Optimize deprotection times to minimize aspartimide formation in Asp-Lys sequences .

Q. How can researchers characterize the secondary structure of this peptide under physiological conditions?

- Methodology :

Circular dichroism (CD) spectroscopy to detect α-helical, β-sheet, or random coil conformations.

Fourier-transform infrared spectroscopy (FTIR) to identify amide I and II bands.

Dynamic light scattering (DLS) to assess aggregation propensity in aqueous buffers.

- Critical Considerations : Control temperature and pH during measurements to mimic in vivo conditions .

Advanced Research Questions

Q. How should experimental designs address inconsistencies in reported bioactivity data across cell-based assays?

- Methodology :

Standardization : Use identical cell lines, passage numbers, and serum concentrations.

Dose-response curves : Test peptide concentrations across 3–5 orders of magnitude.

Statistical validation : Apply ANOVA with Tukey’s post-hoc test to identify assay-specific variability.

Meta-analysis : Pool data from independent studies to identify context-dependent effects (e.g., cell type-specific signaling).

- Critical Considerations : Include internal controls (e.g., scrambled-sequence peptides) to rule out nonspecific interactions .

Q. What computational approaches integrate experimental data to resolve contradictions in tertiary structure predictions?

- Methodology :

Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields with explicit solvent models.

Experimental constraints : Incorporate nuclear Overhauser effect (NOE) data from NMR and hydrogen-deuterium exchange rates.

Validation : Compare predicted structures with small-angle X-ray scattering (SAXS) profiles.

- Critical Considerations : Iteratively refine force field parameters to align simulation trajectories with experimental data .

Q. How can response surface methodology (RSM) optimize synthesis yield while minimizing racemization?

- Methodology :

Central composite design (CCD) : Vary coupling temperature (20–40°C), activation reagent excess (2–6 eq), and reaction time (30–90 min).

Response analysis : Use multiple linear regression to model yield and enantiomeric excess.

Validation : Confirm optimal conditions with triplicate syntheses.

Q. What methodologies validate the peptide’s mechanism of action in complex biological systems?

- Methodology :

Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence putative target proteins.

Surface plasmon resonance (SPR) : Quantify binding kinetics with purified receptors.

Transcriptomic profiling : RNA-seq to identify downstream signaling pathways.

- Critical Considerations : Triangulate data from in vitro (e.g., HepG2 cells) and ex vivo (e.g., tissue explants) models to assess translatability .

Data Analysis and Contradiction Resolution

Q. How can researchers systematically analyze conflicting data from structural studies (e.g., NMR vs. CD)?

- Methodology :

Multi-technique integration : Overlay NMR-derived NOE constraints with CD-detected secondary structure percentages.

Error analysis : Quantify instrument-specific uncertainties (e.g., signal-to-noise ratios in NMR).

Consensus modeling : Use Rosetta or I-TASSER to generate hybrid structures satisfying all datasets.

- Critical Considerations : Address solvent effects (e.g., DMSO vs. aqueous buffers) that may artificially stabilize non-physiological conformations .

Q. What statistical frameworks are appropriate for assessing reproducibility in peptide bioactivity assays?

- Methodology :

Intraclass correlation coefficient (ICC) : Measure consistency across replicate experiments.

Bland-Altman plots : Visualize agreement between assay platforms.

Power analysis : Determine sample sizes required to detect minimum effect sizes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.